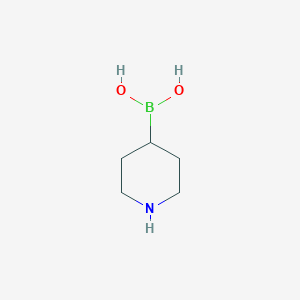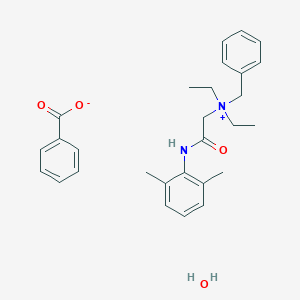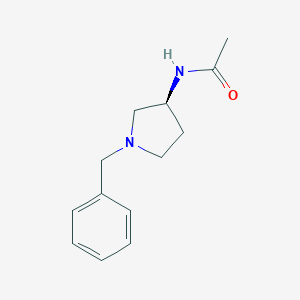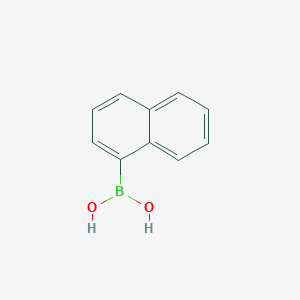
前列腺素D2
描述
前列腺素D2是一种前列腺素,在多种生理和病理过程中发挥着重要作用。它是肥大细胞产生的主要前列腺素,参与募集T辅助细胞2型、嗜酸性粒细胞和嗜碱性粒细胞。 This compound在脑和肥大细胞中含量丰富,在哮喘等过敏性疾病的发展中至关重要 .
科学研究应用
前列腺素D2在各个领域拥有众多的科学研究应用:
作用机制
前列腺素D2通过与特定受体(包括this compound受体1和this compound受体2)结合来发挥其作用。 这些受体参与各种信号通路,介导this compound的生物学作用,如支气管收缩、血管舒张和抑制毛发生长 . This compound与其受体结合,激活下游信号通路,包括JAK-STAT通路,该通路调节免疫反应和炎症 .
生化分析
Biochemical Properties
PGD2 interacts with various enzymes, proteins, and other biomolecules. It mainly exerts its biological functions via two G-protein-coupled receptors, the PGD2 receptor 1 (DP1) and 2 (DP2) . The principal cyclooxygenase metabolite of arachidonic acid, PGD2, is released upon activation of mast cells and is also synthesized by alveolar macrophages .
Cellular Effects
PGD2 has significant effects on various types of cells and cellular processes. It is known to recruit Th2 cells, eosinophils, and basophils . In the context of asthma, PGD2 is linked to the development and progression of the disease, with its increased production inducing significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .
Molecular Mechanism
At the molecular level, PGD2 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, PGD2 binds to the receptor PTGDR (DP1), as well as CRTH2 (DP2) . The interaction of PGD2 with these receptors leads to various biological actions, including bronchoconstriction, platelet-activating-factor-inhibition, and cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PGD2 can change over time. For instance, in a rat model of neuroinflammation, PGD2 treatment induced progressive Parkinson’s disease-like pathology . This suggests that PGD2 can have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of PGD2 can vary with different dosages in animal models. For example, in a study investigating the effects of intrathecal administration of PGD2 on stress-induced analgesia in rats, it was found that central microinjection of PGD2 could attenuate acute stress-induced analgesia in male rats .
Metabolic Pathways
PGD2 is involved in various metabolic pathways. It is a major product of the cyclooxygenase pathway, which is implicated in inflammatory bowel diseases . The final conversion from PGH2 to PGD2 is done by PGD2 synthase (PTGDS) .
Transport and Distribution
PGD2 is transported and distributed within cells and tissues. It is predominantly released from mast cells and is also synthesized by other immune cells such as T H 2 cells and dendritic cells . This suggests that PGD2 can be localized in various cell types and tissues.
Subcellular Localization
It is known that PGD2 is the most abundant prostaglandin in the mammalian brain , suggesting that it may be localized in specific compartments or organelles within brain cells.
准备方法
合成路线和反应条件: 前列腺素D2是通过花生四烯酸级联反应合成的。 从前列腺素H2到this compound的最终转化是由this compound合酶催化的 . 合成过程涉及前列腺素H2(前列腺素的共同前体)的异构化,生成具有9-羟基和11-酮基的this compound .
工业生产方法: this compound的工业生产通常涉及从生物来源(如肥大细胞或脑组织)中提取和纯化。 该过程包括使用特定的酶(如this compound合酶)来催化前列腺素H2转化为this compound .
化学反应分析
相似化合物的比较
类似化合物:
前列腺素E2: 参与炎症和疼痛调节。
前列腺素F2α: 在子宫收缩和生殖系统的调节中发挥作用。
血栓烷A2: 参与血小板聚集和血管收缩。
白三烯B4: 在炎症和免疫反应中发挥作用.
前列腺素D2的独特性: this compound在过敏性疾病中的作用及其特定的受体(介导其对支气管收缩和血管舒张的影响)是独一无二的。 它参与抑制毛发生长,以及在治疗脱发和癌症方面的潜在治疗应用,进一步突出了其独特的特性 .
属性
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBVRSPMRCCGG-OUTUXVNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897162 | |
| Record name | Prostaglandin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41598-07-6 | |
| Record name | PGD2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41598-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041598076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin D2 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prostaglandin D(2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSTAGLANDIN D2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXY07S6CZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 - 57 °C | |
| Record name | Prostaglandin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















